2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one is a chemical compound known for its unique structure and properties. It features a trifluoromethyl group, a morpholine ring, and a phenyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one typically involves the reaction of 4-(morpholin-4-yl)benzaldehyde with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.
2,2,2-Trifluoro-1-(4-morpholin-4-ylphenyl)ethanone: A closely related compound with slight structural variations.
Uniqueness
2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one stands out due to its unique combination of a trifluoromethyl group, a morpholine ring, and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
70783-44-7 |
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Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-morpholin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)11(17)9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4H,5-8H2 |
InChI Key |
URGBINWKAZEYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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